Basal Insulin Secretion: CCK (10-20) Is Completely Inactive Compared with CCK-8, CCK-33, and CCK-39 in the Mouse
In a direct head‑to‑head study, CCK (10-20) was compared with CCK‑8 (CCK‑26‑33), CCK‑33 (CCK‑1‑33), CCK‑39 (CCK‑6‑33), CCK‑4 (CCK‑30‑33), and CCK‑21 (CCK‑1‑21) for their ability to stimulate basal insulin secretion in mice. CCK‑33 (4.25 nmol kg⁻¹, i.v.) raised plasma insulin by 58 ± 7 µU mL⁻¹ (P < 0.001), CCK‑8 and CCK‑39 were equipotent at similar doses, whereas CCK (10‑20) showed NO significant effect on basal insulin secretion even at high dose levels [1].
| Evidence Dimension | Basal insulin secretion (change in plasma insulin concentration) |
|---|---|
| Target Compound Data | CCK (10-20): no significant increase at any dose tested (up to high dose levels) |
| Comparator Or Baseline | CCK-33: +58 ± 7 µU mL⁻¹ at 4.25 nmol kg⁻¹ (P < 0.001); CCK-8 and CCK-39: comparable potency |
| Quantified Difference | CCK (10-20) produced zero measurable insulinotropic response versus CCK-33/CCK-8/CCK-39 which elicited significant 58 µU mL⁻¹ elevations |
| Conditions | Intravenous injection in mice; plasma insulin measured by radioimmunoassay |
Why This Matters
A user whose experimental design requires a CCK fragment that does NOT perturb baseline insulin levels must specifically procure CCK (10-20); the commonly available CCK-8 or CCK-33 would introduce a confounding insulinotropic signal.
- [1] Ahrén, B., Hedner, P., Lundquist, I. Effects of six cholecystokinin (CCK) fragments on insulin secretion in the mouse. Acta Pharmacol Toxicol (Copenh). 1986; 58(2): 115‑120. doi:10.1111/j.1600-0773.1986.tb00079.x. View Source
